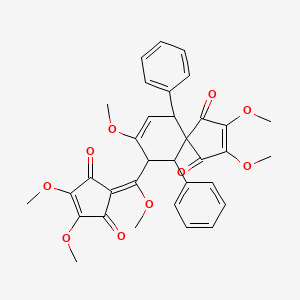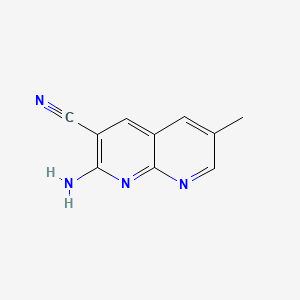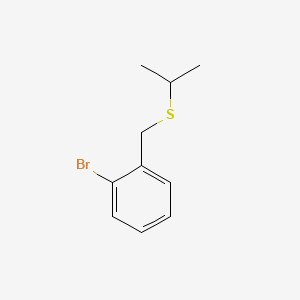
2-(S-Isopropylthiomethyl)-1-bromobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of “2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester” is C16H25BO2S . The InChI code is 1S/C16H25BO2S/c1-12(2)20-11-13-9-7-8-10-14(13)17-18-15(3,4)16(5,6)19-17/h7-10,12H,11H2,1-6H3 .Physical And Chemical Properties Analysis
The “2-(S-Isopropylthiomethyl)phenyboronic acid, pinacol ester” has a molecular weight of 292.25 . It should be stored in a refrigerated environment .Wissenschaftliche Forschungsanwendungen
Environmental Fate and Toxicity of Brominated Flame Retardants Brominated flame retardants, including compounds structurally related to 2-(S-Isopropylthiomethyl)-1-bromobenzene, have been extensively studied for their occurrence, environmental fate, and potential risks. These compounds are increasingly applied, necessitating research on their environmental persistence and toxicity. A critical review by Zuiderveen et al. (2020) emphasizes the need for comprehensive monitoring and optimized analytical methods to cover all novel brominated flame retardants (NBFRs) due to large knowledge gaps and potential health concerns associated with their widespread use (Zuiderveen, Slootweg, & de Boer, 2020).
Synthetic Applications in Organic Chemistry The synthesis and application of halogenated compounds, including bromobenzene derivatives, are pivotal in organic chemistry and pharmaceutical manufacturing. Qiu et al. (2009) highlight the challenges and advancements in synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing certain pharmaceuticals. The study showcases the development of more practical, cost-effective, and environmentally friendly synthetic routes, demonstrating the ongoing innovation in halogen chemistry and its significance in industrial applications (Qiu, Gu, Zhang, & Xu, 2009).
Transition-Metal Catalyzed Reactions Advances in carbonylation reactions facilitated by transition metals in aqueous-organic two-phase systems also underscore the importance of bromobenzene derivatives in synthetic chemistry. Bertoux et al. (1999) explore the efficacy of these reactions, noting that while they offer high catalytic activity, challenges remain in terms of catalyst stability and reuse. Such studies illustrate the critical role of bromobenzene derivatives in exploring new catalytic processes and improving existing methodologies (Bertoux, Monflier, Castanet, & Mortreux, 1999).
Environmental Presence and Effects of Parabens Research into the environmental presence and effects of parabens, which share functional groups with 2-(S-Isopropylthiomethyl)-1-bromobenzene, highlights concerns over their ubiquity and biodegradability. Haman et al. (2015) review the occurrence, fate, and behavior of parabens in aquatic environments, noting their persistent low-level presence despite wastewater treatment. This work underscores the environmental impact of widely used chemical additives and the need for ongoing monitoring and research (Haman, Dauchy, Rosin, & Munoz, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-bromo-2-(propan-2-ylsulfanylmethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrS/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMIFSXSEJHAKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC1=CC=CC=C1Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90681100 |
Source


|
| Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(S-Isopropylthiomethyl)-1-bromobenzene | |
CAS RN |
1251123-28-0 |
Source


|
| Record name | 1-Bromo-2-{[(propan-2-yl)sulfanyl]methyl}benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90681100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


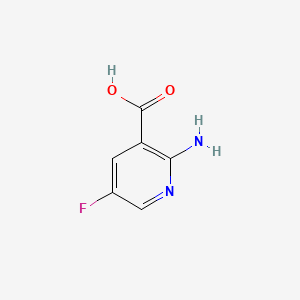

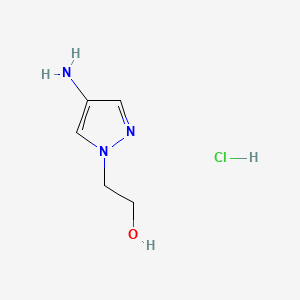
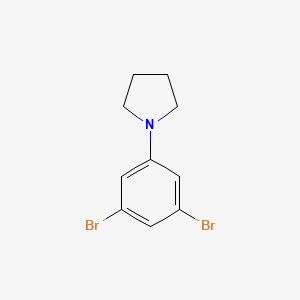
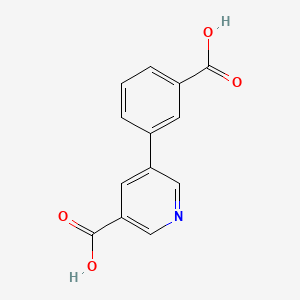

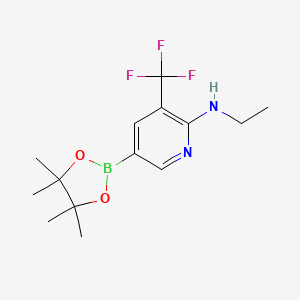


![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)

